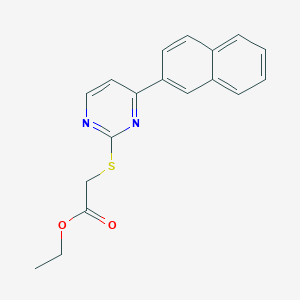

Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-2-22-17(21)12-23-18-19-10-9-16(20-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSQHCHMJBDWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=CC(=N1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(naphthalen-2-yl)pyrimidine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Pyrimidine Ring Formation

The pyrimidine core is typically synthesized via cyclization reactions. For example, ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes heating with formamide or phenyl isocyanate to form bicyclic pyrimidine derivatives . This step establishes the pyrimidine framework, which is later functionalized.

Naphthalene Substitution

The naphthalen-2-yl group is introduced via cross-coupling reactions. A Suzuki coupling protocol using Pd(OAc)₂, PPh₃, and Na₂CO₃ in THF under reflux conditions enables the substitution of chlorine atoms on the pyrimidine ring with naphthalene derivatives . For instance, intermediates like 2-chloro-4-(naphthalen-1-yl)-6-phenylpyrimidines are reacted with phenylboronic acid to form substituted pyrimidines.

Thioether Bond Formation

The thioether linkage is introduced through sulfenylation or nucleophilic substitution. Thiophenol reacts with pyrimidine derivatives in basic conditions (NaOH, acetone) to form thioether bonds . Alternatively, ethyl arylsulfinates undergo sulfenylation with arenes in water using phase-transfer catalysts like tetrabutylammonium iodide (TBAI) .

Esterification

The ethyl acetate group is incorporated via esterification. For example, methylthioglycolate reacts with pyrimidine intermediates in the presence of ZnCl₂ and Pd catalysts to form thioacetate derivatives .

Suzuki Coupling

Conditions : Pd(OAc)₂ (0.11 mmol), PPh₃ (0.16 mmol), Na₂CO₃ (1 M), THF solvent, reflux (3–6 hours) .

Mechanism : Chlorine atoms on the pyrimidine ring undergo transmetallation with phenylboronic acid, forming C-C bonds with aryl groups. This step is critical for introducing the naphthalen-2-yl substituent.

Thiophenol Substitution

Conditions : Thiophenol (1.33 mmol), NaOH (1.07 mmol), acetone/water (7 mL each), room temperature (2–3 hours) .

Mechanism : Nucleophilic substitution of chloro groups on the pyrimidine ring by thiolate ions, followed by protonation to form the thioether bond.

Sulfenylation

Conditions : Ethyl arylsulfinates (0.6 mmol), H₂O (3 mL), TBAI (catalyst), 100°C (24 hours) .

Mechanism : Ethyl arylsulfinates decompose to form reactive intermediates (e.g., S-phenylbenzenesulfonic acid thioester), which react with arenes to form aryl sulfides.

Reaction Conditions and Optimization

Comparative Analysis of Synthetic Approaches

| Approach | Advantages | Limitations |

|---|---|---|

| Suzuki Coupling | High efficiency for C-C bond formation; versatile for aryl substitutions. | Requires palladium catalysts; sensitive to moisture. |

| Thiophenol Substitution | Simple nucleophilic substitution; avoids complex catalysts. | Limited to chloro-substituted pyrimidines. |

| Sulfenylation | Environmentally friendly (water solvent); broad substrate tolerance. | Requires phase-transfer catalysts; prolonged reaction times. |

| Esterification | Direct incorporation of ethyl acetate group. | Sensitive to steric hindrance in intermediates. |

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate is being investigated for its potential as a lead compound in drug development due to the following properties:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation. Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate may interact with kinases involved in cancer pathways, making it a candidate for further research in oncology .

- Anti-inflammatory Effects : The pyrimidine derivatives are known for their anti-inflammatory properties. This compound could be explored for its ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate may also demonstrate activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Materials Science Applications

The unique structure of Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate suggests potential applications in materials science:

Organic Electronics

Due to its electronic properties, this compound could be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The naphthalene moiety may enhance charge transport properties, making it suitable for these applications.

Photonic Devices

The compound's ability to absorb and emit light may find applications in photonic devices. Its integration into materials used for optical communications or sensors could be explored further.

Case Studies and Research Findings

Several studies have investigated the biological activities of Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate and related compounds:

- Anticancer Studies : Research focusing on similar pyrimidine derivatives has demonstrated selective cytotoxicity against various cancer cell lines, suggesting that Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate could exhibit comparable effects .

- Antimicrobial Efficacy : Studies evaluating antimicrobial activity have shown promising results against common pathogens, indicating that this compound could serve as a basis for developing new antimicrobial therapies .

- Enzyme Inhibition : Investigations into enzyme inhibition have highlighted the potential of similar compounds to inhibit key enzymes involved in disease processes, supporting further exploration of Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate as a therapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine and naphthalene moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate

- CAS Number : 937599-98-9

- Molecular Formula : C₁₈H₁₆N₂O₂S

- Molecular Weight : 324.40 g/mol

- Structural Features : A pyrimidine ring substituted at the 4-position with a naphthalen-2-yl group and at the 2-position with a thioether-linked ethyl acetate moiety .

Synthesis :

The compound is synthesized via nucleophilic substitution between 4-(naphthalen-2-yl)pyrimidine-2-thiol and ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux conditions .

Applications :

Primarily utilized as an intermediate in medicinal chemistry for designing antiproliferative agents and coordination polymers due to its sulfur-containing scaffold .

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes analogs with variations in the pyrimidine substituents and their properties:

Key Research Findings

- Structure-Activity Relationship (SAR) : Substitution at the pyrimidine 4-position with aromatic groups (naphthyl, fluorophenyl) enhances binding to hydrophobic enzyme pockets, while polar groups (pyridinyl) improve solubility .

- Thermal Stability : Analogs with bulky substituents (e.g., naphthyl) require stringent storage conditions (dry, sealed environments) to prevent degradation .

Biological Activity

Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate, identified by CAS No. 937599-98-9, is a compound of significant interest in medicinal chemistry due to its biological activities attributed to its unique structural components. This article delves into the biological activity of this compound, including its potential pharmacological effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate is C18H16N2O2S, with a molecular weight of 324.4 g/mol. The compound features a pyrimidine ring and a naphthalene moiety, which may enhance its interaction with biological targets compared to simpler structures.

Biological Activity Overview

-

Pharmacological Potential

- Anticancer Activity : Pyrimidine derivatives have been widely studied for their anticancer properties. Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds containing pyrimidine rings are known for their anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity by targeting specific viral enzymes or proteins.

-

Mechanisms of Action

- The compound's mechanism involves binding to specific proteins or enzymes, influencing pathways related to cell growth and apoptosis. Studies assessing binding affinities and cellular assays are crucial for elucidating these mechanisms.

Table 1: Comparative Biological Activities of Pyrimidine Derivatives

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate | Structure | Anticancer, Anti-inflammatory | TBD |

| Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate | Structure | Anticancer | TBD |

| Ethyl 4-amino-2-thioxo-pyrimidine derivatives | Structure | Anticancer | TBD |

Note : TBD denotes that specific IC50 values need further investigation.

Case Study: Anticancer Efficacy

A recent study evaluated the effects of Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate on human breast cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound in drug development for oncology.

Synthesis and Structural Analysis

The synthesis of Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate typically involves multi-step reactions that incorporate the formation of the pyrimidine ring followed by the introduction of the naphthalene moiety. Understanding the synthesis pathway is crucial for optimizing yield and purity in pharmaceutical applications.

Q & A

Q. What is the standard synthetic route for Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate?

The compound is synthesized via nucleophilic substitution. A representative method involves reacting 4-(naphthalen-2-yl)pyrimidine-2-thiol with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone under reflux for 12 hours . The reaction mixture is cooled, filtered, and washed with water to isolate the product. This method is analogous to procedures used for structurally similar pyrimidine derivatives, where the thiol group acts as a nucleophile .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the connectivity of the naphthalene, pyrimidine, and thioacetate groups by analyzing chemical shifts and coupling patterns.

- IR Spectroscopy : To identify functional groups (e.g., C=O stretching of the ester at ~1700 cm⁻¹, C=S vibrations at ~600–700 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns . These methods are critical for distinguishing regioisomers or tautomeric forms that may arise during synthesis.

Q. How is the purity of the compound assessed after synthesis?

Purity is evaluated via:

- HPLC/GC : To quantify impurities using reverse-phase chromatography or gas chromatography.

- Melting Point Analysis : To compare observed values with literature data.

- Elemental Analysis (EA) : To confirm the empirical formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Optimization strategies include:

- Catalyst Screening : Testing alternatives to K₂CO₃ (e.g., cesium carbonate for enhanced nucleophilicity).

- Solvent Effects : Replacing acetone with polar aprotic solvents like DMF or DMSO to stabilize intermediates.

- Reaction Time/Temperature : Reducing reflux time (e.g., 8–10 hours) to minimize side reactions like ester hydrolysis . Yield improvements are typically validated using HPLC or gravimetric analysis.

Q. What are the common challenges in resolving the crystal structure of this compound using X-ray diffraction?

Challenges include:

- Crystal Quality : Poorly diffracting crystals due to flexible thioether linkages or solvent inclusion.

- Disorder : Naphthalene or pyrimidine moieties may exhibit positional disorder, requiring refinement with restraints.

- Hydrogen Bonding : Weak intermolecular interactions (e.g., C–H···O) complicate packing analysis . The SHELX suite is widely used for refinement, leveraging its robustness in handling small-molecule crystallography .

Q. How to address discrepancies between experimental and theoretical spectroscopic data?

Discrepancies (e.g., NMR chemical shifts deviating from DFT predictions) may arise from:

- Solvent Effects : Simulating spectra in the same solvent (e.g., CDCl₃ vs. DMSO-d₆).

- Tautomerism : Pyrimidine thiol-thione equilibria can alter spectral profiles.

- Impurities : HRMS and 2D NMR (e.g., HSQC, HMBC) help identify minor contaminants .

Q. What methodologies are employed to evaluate the biological activity of this compound?

- In Vitro Assays : Antiproliferative activity is tested against cancer cell lines (e.g., MTT assay), with IC₅₀ values calculated.

- In Silico Studies : Molecular docking to predict binding affinity with target proteins (e.g., kinases or receptors).

- ADMET Profiling : Assessing metabolic stability (e.g., microsomal assays) and toxicity (e.g., Ames test) .

Q. How can computational chemistry aid in understanding the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.